molecular formula C22H25N3O3 B12890287 N-(2-(((1,1-Dimethylethyl)amino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide CAS No. 39630-07-4

N-(2-(((1,1-Dimethylethyl)amino)carbonyl)phenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No.: B12890287
CAS No.: 39630-07-4
M. Wt: 379.5 g/mol
InChI Key: WCWFPHDGSXZDRC-UHFFFAOYSA-N
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Description

N-(2-(tert-Butylcarbamoyl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a phenyl group, and a tert-butylcarbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-Butylcarbamoyl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-Butylcarbamoyl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(tert-Butylcarbamoyl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(tert-Butylcarbamoyl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The molecular pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(tert-Butylcarbamoyl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

39630-07-4

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C22H25N3O3/c1-22(2,3)24-21(28)17-11-7-8-12-18(17)23-20(27)15-13-19(26)25(14-15)16-9-5-4-6-10-16/h4-12,15H,13-14H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

WCWFPHDGSXZDRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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